PF-573228 (6-Substituted Analog): FAK Inhibition Potency and Kinase Selectivity
The compound PF-573228, which is a 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino] derivative of 3,4-dihydroquinolin-2(1H)-one, demonstrates potent inhibition of Focal Adhesion Kinase (FAK). Its IC50 of 4 nM in a cell-free assay is a key differentiator . Importantly, this compound displays 50-250 fold selectivity for FAK over a panel of other protein kinases, a quantified metric that distinguishes it from less selective FAK inhibitors which may exhibit promiscuous kinase binding and higher potential for off-target effects .
| Evidence Dimension | FAK Inhibition (IC50) and Kinase Selectivity |
|---|---|
| Target Compound Data | IC50 = 4 nM; 50-250 fold selectivity for FAK |
| Comparator Or Baseline | Baseline: Non-selective FAK inhibitors or other kinase inhibitors |
| Quantified Difference | 50-250 fold selectivity window for FAK over other kinases |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This data justifies the procurement of the 6-CF3 quinolinone core as a starting material for developing highly selective FAK inhibitors, which are crucial for minimizing off-target toxicities in cancer therapies.
